molecular formula C12H13NO4S B3024004 4-(Cyclopentylthio)-3-nitrobenzoic acid CAS No. 893764-79-9

4-(Cyclopentylthio)-3-nitrobenzoic acid

Cat. No. B3024004
CAS RN: 893764-79-9
M. Wt: 267.3 g/mol
InChI Key: QFRRVRJMPRJHQD-UHFFFAOYSA-N
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Description

4-(Cyclopentylthio)-3-nitrobenzoic acid (or CPTA) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. CPTA has been found to have a wide range of biochemical and physiological effects, and its versatility as a lab reagent makes it a useful tool in many experiments. In

Scientific Research Applications

Heterocyclic Compound Synthesis

Nitrobenzoic acid derivatives, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, have been utilized as multireactive building blocks in the synthesis of various heterocyclic scaffolds. These compounds are pivotal in heterocyclic oriented synthesis (HOS), leading to the creation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. Such heterocycles hold significant importance in current drug discovery efforts due to their diverse biological activities (Křupková et al., 2013).

Stability and Degradation Studies

Stability-indicating assays, such as HPLC-UV, have been employed to study the stability of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, highlighting their potential as antitumoral agents. Such studies are critical for understanding the chemical stability of these compounds under various conditions, which is essential for their development into therapeutic agents (de Freitas et al., 2014).

Luminescence and Coordination Polymers

Research into nitro-functionalized benzoic acid ligands with lanthanide ions has led to the development of luminescent coordination polymers. These studies focus on understanding the luminescence properties of Eu(III) and Tb(III) complexes with nitrobenzoic acid, which are of interest for their potential applications in materials science and as luminescent markers in biological systems (de Bettencourt-Dias & Viswanathan, 2006).

Hazard Assessment

The production processes involving nitrobenzoic acid derivatives have been evaluated for safety and hazards. For example, the production of 4-Nitrobenzoic acid through the oxidation of 4-nitrotoluene has been studied to understand the potential risks and to ensure the safe manufacturing of these compounds (Andreozzi et al., 1997).

properties

IUPAC Name

4-cyclopentylsulfanyl-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c14-12(15)8-5-6-11(10(7-8)13(16)17)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRRVRJMPRJHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281609
Record name 4-(Cyclopentylthio)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893764-79-9
Record name 4-(Cyclopentylthio)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893764-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopentylthio)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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